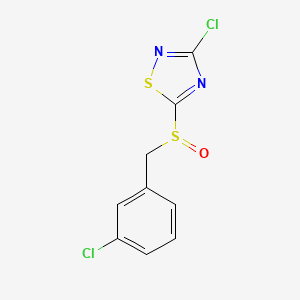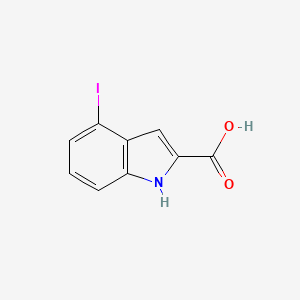
N-(1-Pyridin-4-ylethyl)formamid
Übersicht
Beschreibung
N-(1-pyridin-4-ylethyl)formamide: is a chemical compound with the molecular formula C8H10N2O 4-Pyridylethylformamide .
Wissenschaftliche Forschungsanwendungen
N-(1-pyridin-4-ylethyl)formamide has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolopyrimidines and pyridine-containing compounds have been reported to have significant biological activities, including anti-cancer activity . These compounds are known to interact with various cellular targets, but the specific targets for N-(1-Pyridin-4-ylethyl)formamide remain to be identified.
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(Pyridin-2-yl)amides is promoted by I2 and TBHP via C–C bond cleavage . This suggests that the compound might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Formamide, a related compound, has been shown to support growth and production in biotechnological processes . It’s possible that N-(1-Pyridin-4-ylethyl)formamide might affect similar biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
The compound has a molecular weight of 1501778 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Based on the known activities of related compounds, it’s possible that the compound might have significant effects on cellular processes, potentially including anti-cancer activity .
Action Environment
Formamide, a related compound, has been shown to safeguard cultivation systems against contamination in non-sterile conditions . This suggests that N-(1-Pyridin-4-ylethyl)formamide might also be influenced by environmental factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-pyridin-4-ylethyl)formamide typically involves the reaction of 4-pyridinecarboxaldehyde with ethylamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of N-(1-pyridin-4-ylethyl)formamide may involve the use of sulfonated rice husk ash as a catalyst. This method is efficient and provides high yields of the product. The process involves the reaction of 4-pyridinecarboxaldehyde with ethylamine in the presence of the catalyst, followed by purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-pyridin-4-ylethyl)formamide undergoes various chemical reactions, including oxidation , reduction , and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used to oxidize N-(1-pyridin-4-ylethyl)formamide.
Reduction: Reducing agents like or are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives , while reduction can produce pyridineethanol derivatives .
Vergleich Mit ähnlichen Verbindungen
- N-(1-pyridin-3-ylethyl)formamide
- N-(1-pyridin-2-ylethyl)formamide
- N-(1-pyridin-4-ylmethyl)formamide
Comparison: N-(1-pyridin-4-ylethyl)formamide is unique due to its specific pyridine ring substitution pattern , which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research and industrial applications .
Eigenschaften
IUPAC Name |
N-(1-pyridin-4-ylethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(10-6-11)8-2-4-9-5-3-8/h2-7H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJSQNUOOVMQGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378035 | |
| Record name | N-(1-pyridin-4-ylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20877-38-7 | |
| Record name | N-(1-pyridin-4-ylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)

![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1607968.png)

